(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride
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Description
“(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” is a chemical compound with the molecular formula C11H20Cl2N2O21. It is offered by various chemical suppliers21.
Synthesis Analysis
The specific synthesis process for “(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” is not readily available in the search results. However, there are related studies on the synthesis of pyridin-2-yl compounds34. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols4.Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H
1. This provides a standardized way to represent the compound’s molecular structure.
Chemical Reactions Analysis
Specific chemical reactions involving “(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” are not found in the search results. However, related pyridin-2-yl compounds have been synthesized using various chemical reactions4.Physical And Chemical Properties Analysis
The molecular weight of “(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” is 283.19 g/mol1. Other specific physical and chemical properties are not readily available in the search results.Safety And Hazards
Specific safety and hazard information for this compound is not readily available in the search results. It’s always important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for this compound are not readily available in the search results. However, related pyridin-2-yl compounds have been studied for their potential biological activities, indicating possible future research directions5.
properties
IUPAC Name |
(2,2-diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKETXLJBXGPTOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[NH3+])(C1=C[NH+]=CC=C1)OCC.[Cl-].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride |
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